![molecular formula C26H29FN4O B2809725 {6-Fluoro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone CAS No. 1326877-44-4](/img/structure/B2809725.png)

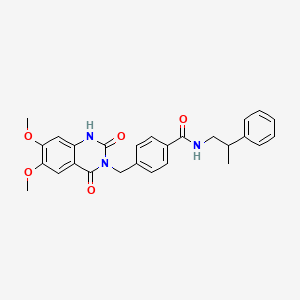

{6-Fluoro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

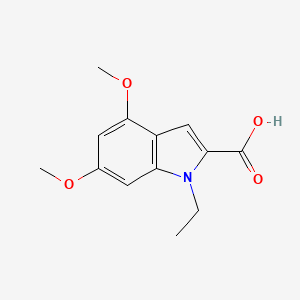

The compound {6-Fluoro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone is a complex organic molecule. It contains several functional groups including a quinoline ring, a piperazine ring, and a piperidine ring . The compound is likely to be used in research and development of new drugs .

Synthesis Analysis

The synthesis of similar compounds involves the use of various halogen derivatives, piperidine-4-carboxylic acid, and 1,3-difluorobenzene . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a quinoline ring, a piperazine ring, and a piperidine ring . The presence of these rings suggests that the compound may have interesting chemical properties and potential biological activity.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, similar compounds are known to undergo various chemical reactions. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound {6-Fluoro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone, due to its structural complexity and potential bioactivity, has been a subject of synthesis and structural exploration in the scientific community. For instance, the photochemistry of related quinolone compounds, such as ciprofloxacin, has been studied to understand their behavior under light irradiation, revealing insights into substitution reactions and molecular stability in various conditions (Mella, Fasani, & Albini, 2001). Similarly, the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles have provided detailed information on molecular stability and intermolecular interactions, which are critical for understanding the potential applications of such compounds in medicinal chemistry (Benaka Prasad et al., 2018).

Antimicrobial and Antitubercular Activities

Derivatives of fluoroquinolones, including those structurally related to the queried compound, have shown promising antimicrobial and antitubercular activities. For example, mefloquine derivatives have been identified for their crystal structures and anti-tubercular activities, highlighting the potential of quinoline derivatives in treating tuberculosis (Wardell et al., 2011). Moreover, fluoroquinolone compounds synthesized with variations such as the introduction of piperazinyl and piperidinyl groups have been evaluated for their in vitro antibacterial and antifungal activities, further supporting the potential of such compounds in the development of new antimicrobial agents (Rameshkumar et al., 2003).

Antitumor and Anticancer Activities

The exploration of fluoroquinolone derivatives extends into the realm of anticancer research, with some compounds demonstrating significant antitumor activities. The synthesis and structural analysis of compounds bearing quinoline and piperazine components have led to the identification of potential antitumor agents, as evidenced by their in vitro activities against cancer cell lines (Mamedov et al., 2022). This line of research is crucial for developing novel chemotherapeutic options with improved efficacy and selectivity.

Propriétés

IUPAC Name |

[6-fluoro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN4O/c1-19-6-5-7-21(16-19)29-12-14-30(15-13-29)25-22-17-20(27)8-9-24(22)28-18-23(25)26(32)31-10-3-2-4-11-31/h5-9,16-18H,2-4,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRVSYWNJZUBKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{6-Fluoro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-N-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2809647.png)

![(2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2809648.png)

![N-(2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2809649.png)

![2-(7-Methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2809655.png)

![1-(3-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2809659.png)